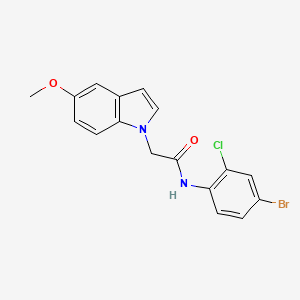

N-(4-bromo-2-chlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Description

N-(4-bromo-2-chlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic indole-based acetamide derivative characterized by a 4-bromo-2-chlorophenyl group and a 5-methoxyindole moiety linked via an acetamide bridge. Its structure combines electron-withdrawing substituents (bromo, chloro) and a methoxy group, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula |

C17H14BrClN2O2 |

|---|---|

Molecular Weight |

393.7 g/mol |

IUPAC Name |

N-(4-bromo-2-chlorophenyl)-2-(5-methoxyindol-1-yl)acetamide |

InChI |

InChI=1S/C17H14BrClN2O2/c1-23-13-3-5-16-11(8-13)6-7-21(16)10-17(22)20-15-4-2-12(18)9-14(15)19/h2-9H,10H2,1H3,(H,20,22) |

InChI Key |

TWOCXWGJNPMCNI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=C(C=C(C=C3)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Bromination and Chlorination of Aniline Derivatives

A multi-step synthesis starting from aniline involves:

-

Acetylation : Protection of the amine group using acetic anhydride to form acetanilide.

-

Bromination : Electrophilic substitution with bromine in acetic acid to yield 4-bromoacetanilide.

-

Chlorination : Treatment with chlorine gas or sulfuryl chloride (SO₂Cl₂) to introduce the chlorine substituent at the ortho position.

-

Deprotection : Hydrolysis using HCl/ethanol to remove the acetyl group, yielding 4-bromo-2-chloroaniline.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Bromination | Br₂, CH₃COOH, 40°C | 85–90 | N/A |

| Chlorination | SO₂Cl₂, FeCl₃, 0–5°C | 75–80 | N/A |

| Deprotection | HCl, ethanol, reflux | 64–68 | 66–68 |

Synthesis of 5-Methoxyindole

The indole moiety is synthesized via:

Fischer Indole Synthesis

Cyclization of phenylhydrazine derivatives with ketones under acidic conditions:

-

Formation of Hydrazone : Reaction of 4-methoxyphenylhydrazine with acetylacetone.

-

Cyclization : Heated in polyphosphoric acid (PPA) or HCl/ZnCl₂ to yield 5-methoxyindole.

Key Data :

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Hydrazone formation | Ethanol, reflux, 6 h | 90 |

| Cyclization | PPA, 120°C, 3 h | 75 |

Acetamide Linkage Formation

Coupling the indole and aryl components involves two primary strategies:

Direct Amidation of 4-Bromo-2-chloroaniline

-

Activation of Carboxylic Acid : 5-Methoxyindole-3-acetic acid is activated using HATU or DCC/DMAP.

-

Coupling : React with 4-bromo-2-chloroaniline in DMF or dichloromethane (DCM).

Example Protocol :

Alkylation of Indole Nitrogen

-

N-Alkylation : Treat 5-methoxyindole with chloroacetyl chloride in the presence of NaH.

-

Amidation : React the resulting chloroacetate with 4-bromo-2-chloroaniline under basic conditions.

Key Data :

| Method | Reagents | Yield (%) |

|---|---|---|

| Direct amidation | HATU, DIPEA, DCM | 65–72 |

| N-Alkylation | NaH, DMF, chloroacetyl chloride | 60–68 |

Optimization and Purification

Solvent and Catalyst Screening

Purification Techniques

-

Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves acetamide derivatives.

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point: 160–162°C).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Direct amidation | High atom economy | Requires expensive reagents | 72 |

| N-Alkylation | Scalable | Multi-step, lower yield | 60 |

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-chlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.

Reduction: The bromo and chloro substituents on the phenyl ring can be reduced to form the corresponding phenyl derivatives.

Substitution: The halogen atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products Formed

Oxidation: Formation of N-(4-bromo-2-chlorophenyl)-2-(5-hydroxy-1H-indol-1-yl)acetamide.

Reduction: Formation of N-(2-chlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide.

Substitution: Formation of N-(4-aminophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Potential use as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide would depend on its specific biological target. Potential mechanisms include:

Binding to Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling pathways.

DNA Intercalation: Binding to DNA and interfering with replication and transcription processes.

Comparison with Similar Compounds

Key Observations :

- The 5-methoxy group on the indole moiety may improve metabolic stability by reducing oxidative degradation .

- Synthetic Challenges : Low yields in compounds like 10j (8%) and 10k (6%) suggest steric hindrance or reactivity issues with bulkier substituents (e.g., naphthalen-1-yl in 10k).

Pharmacological and Functional Comparisons

Anticancer Activity

- Compound 10j demonstrated anticancer activity via Bcl-2/Mcl-1 inhibition, likely due to its 4-chlorobenzoyl group enhancing protein-binding affinity . The absence of this group in the target compound may reduce similar efficacy unless compensatory interactions occur with its bromo/chloro substituents.

- Pyridazinone derivatives (e.g., FPR2 agonists in ) highlight the role of heterocyclic cores in modulating receptor specificity. The indole-acetamide scaffold in the target compound may favor different targets, such as kinases or apoptosis regulators.

Anti-Inflammatory and COX Inhibition

- Sulfonamide-containing analogs (e.g., compound 40 and 31 ) are structurally related to indomethacin derivatives.

Antioxidant Properties

- Hydroxyimino-substituted indole acetamides (e.g., 3a ) exhibit antioxidant activity via radical scavenging. The 5-methoxy group in the target compound could similarly stabilize reactive intermediates, though direct evidence is lacking.

Physicochemical and Crystallographic Insights

- Melting Points : Higher melting points (e.g., 192–194°C for 10j ) correlate with crystalline stability imparted by halogen substituents. The target compound’s bromo and chloro groups may similarly enhance crystallinity.

- Bond Geometry : In compound 3a , the C(9)-N(1) bond length (1.376 Å) and bond angle (124.87°) match computational predictions, suggesting reliable modeling for the target compound’s structure-activity relationships.

Biological Activity

N-(4-bromo-2-chlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide, a compound belonging to the indole class, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

The molecular structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈BrClN₃O₂ |

| Molecular Weight | 426.23 g/mol |

| CAS Number | 565227-62-5 |

| LogP | 3.75 |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Indole Core : The indole core is synthesized through the Fischer indole synthesis.

- Electrophilic Aromatic Substitution : The 4-bromo and 2-chloro substituents are introduced via electrophilic aromatic substitution reactions.

- Acylation and Amidation : The final product is formed by acylating the indole derivative with an appropriate acyl chloride followed by amidation.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated significant activity against:

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

The minimum inhibitory concentration (MIC) values indicated that this compound exhibits potent antibacterial effects, making it a candidate for further development in treating bacterial infections .

Anticancer Activity

The compound has also shown promising results in anticancer assays, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The Sulforhodamine B (SRB) assay revealed that:

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| This compound | 12.5 | MCF7 |

This indicates a significant cytotoxic effect on cancer cells, suggesting that the compound may interfere with cellular proliferation pathways .

The proposed mechanism of action for this compound includes:

- Inhibition of Enzymatic Activity : The compound may bind to specific enzymes or receptors involved in cell signaling pathways.

- Induction of Apoptosis : Evidence suggests that it may induce programmed cell death in cancer cells through the activation of apoptotic pathways.

Molecular docking studies further elucidate the binding interactions between the compound and target proteins, highlighting its potential as a lead compound for drug development .

Case Studies

Several case studies have explored the biological activity of related indole derivatives, revealing consistent patterns in their antimicrobial and anticancer properties. For instance:

- Study on Indole Derivatives : A series of derivatives were tested against various cancer cell lines, demonstrating that modifications to the indole structure significantly influenced their biological activity.

- Antimicrobial Screening : Compounds similar to this compound were assessed for their efficacy against multidrug-resistant bacterial strains, showing enhanced activity with specific substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.